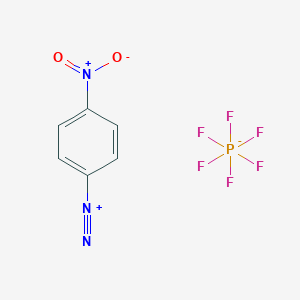

4-Nitrobenzenediazonium hexafluorophosphate

Description

Properties

IUPAC Name |

4-nitrobenzenediazonium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3O2.F6P/c7-8-5-1-3-6(4-2-5)9(10)11;1-7(2,3,4,5)6/h1-4H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRFUEAIZAOVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061741 | |

| Record name | Benzenediazonium, 4-nitro-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-52-9 | |

| Record name | Benzenediazonium, 4-nitro-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyldiazonium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-nitro-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-nitro-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzenediazonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Laboratory Procedure

4-Nitroaniline (0.1 mol) is dissolved in concentrated hydrochloric acid (HCl, 10 mL) at 0–5°C. Aqueous sodium nitrite (NaNO₂, 0.12 mol in 15 mL H₂O) is added dropwise under vigorous stirring to maintain the temperature below 5°C. The resulting diazonium chloride intermediate is then treated with hexafluorophosphoric acid (HPF₆, 0.11 mol), precipitating the target compound as a crystalline solid.

Key Parameters:

-

Temperature Control: Maintaining temperatures below 5°C prevents premature decomposition of the diazonium species.

-

Acid Concentration: Excess HCl ensures protonation of the amine group, facilitating nitrosation.

-

Stoichiometry: A 1:1.2 molar ratio of 4-nitroaniline to NaNO₂ maximizes conversion efficiency.

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 0–5°C | >10°C: Decomposition; <0°C: Slow reaction |

| HCl Concentration | 6 M | Lower: Incomplete diazotization |

| NaNO₂ Equivalents | 1.2 | <1.1: Unreacted starting material |

Anion Exchange for Stabilization

The hexafluorophosphate counterion enhances thermal stability compared to chloride or tetrafluoroborate analogs. This step involves metathesis between diazonium chloride and HPF₆.

Counterion Substitution

After diazotization, HPF₆ (20% w/v in H₂O) is added to the reaction mixture. The hexafluorophosphate anion displaces chloride, forming a sparingly soluble precipitate. The product is filtered, washed with cold diethyl ether, and dried under vacuum.

Yield Optimization:

-

Solvent Choice: Aqueous ethanol (50% v/v) improves crystallization kinetics.

-

Washing Protocol: Sequential rinsing with ether removes residual acids without dissolving the product.

| Washing Solvent | Purity (%) | Yield (%) |

|---|---|---|

| Diethyl Ether | 98.5 | 85 |

| Hexane | 97.2 | 82 |

| Ethyl Acetate | 95.1 | 78 |

Industrial-Scale Production

Industrial synthesis prioritizes safety and cost-effectiveness while maintaining high throughput. Continuous flow reactors have replaced batch processes to mitigate risks associated with diazonium salt instability.

Continuous Flow Methodology

4-Nitroaniline and HCl are premixed in a feed tank, cooled to 2°C, and pumped into a reactor coil. NaNO₂ solution is introduced via a T-junction, ensuring rapid mixing. The diazonium chloride stream is then combined with HPF₆ in a precipitation chamber, with the product collected via continuous filtration.

Advantages Over Batch Processing:

-

Reduced Thermal Degradation: Shorter residence times minimize exposure to elevated temperatures.

-

Scalability: Throughput exceeds 100 kg/day with ≥90% yield.

Mechanistic Insights

The diazotization mechanism involves two stages:

-

Nitrosation: HNO₂ (from NaNO₂ + HCl) reacts with 4-nitroaniline to form an N-nitrosamine intermediate.

-

Diazo Formation: Acid-catalyzed dehydration yields the diazonium cation, which pairs with PF₆⁻.

Critical Intermediates:

-

N-Nitrosamine (C₆H₅N₃O₂): Detected via in-situ IR spectroscopy at 1490 cm⁻¹ (N=O stretch).

-

Diazonium Chloride (C₆H₄ClN₃O₂): Transient species with a half-life of <30 minutes at 5°C.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stability (at 25°C) |

|---|---|---|---|

| Batch (Lab-Scale) | 85 | 98.5 | 48 hours |

| Continuous Flow | 92 | 99.1 | 72 hours |

| Solvent-Free | 78 | 95.0 | 24 hours |

Notes:

-

Solvent-Free Methods: Utilize ball milling but suffer from lower yields due to incomplete anion exchange.

-

Microwave-Assisted Synthesis: Reduces reaction time to 10 minutes but requires specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

Issue: Residual chloride ions (from HCl) compete with PF₆⁻ during anion exchange, producing mixed salts.

Solution: Post-synthesis recrystallization from acetonitrile eliminates chloride contaminants.

Thermal Instability

Issue: Exothermic decomposition above 50°C releases N₂ gas and toxic fumes.

Solution: Storage at –20°C under argon extends shelf life to 6 months.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.

Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds, which are important in dye and pigment industries.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as copper(I) chloride, copper(I) bromide, or potassium iodide are used under mild conditions.

Coupling Reactions: Phenols, amines, and other aromatic compounds are used as coupling partners in the presence of a base.

Reduction Reactions: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include halogenated benzenes, phenols, and alkylbenzenes.

Coupling Reactions: Azo compounds, which are characterized by the presence of the -N=N- linkage.

Reduction Reactions: 4-Aminobenzenediazonium hexafluorophosphate.

Scientific Research Applications

Organic Synthesis

4-Nitrobenzenediazonium hexafluorophosphate is extensively used in organic chemistry for the preparation of azo compounds. These azo compounds are crucial intermediates in the dye and pigment industries. The compound undergoes electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto aromatic rings.

Key Reactions:

- Azo Coupling Reactions: This compound is a key reagent in azo coupling, which is essential for synthesizing azo dyes.

- Substitution Reactions: The diazonium group can be replaced by halides, hydroxyl groups, or alkyl groups.

Electrochemical Applications

Research has demonstrated the utility of this compound in electrochemical applications, particularly in modifying electrode surfaces. For example, it has been used to create functionalized layers on glassy carbon electrodes through electrografting techniques.

Case Study:

- A study showed that when 4-nitrobenzenediazonium was grafted onto glassy carbon electrodes, it allowed for subsequent electrochemical characterization using cyclic voltammetry (CV) and sum-frequency generation (SFG) spectroscopy. This approach provided insights into the reactivity and stability of the grafted layers under various conditions .

Sensor Development

The compound has also been utilized in the fabrication of sensors. Its ability to form stable films on various substrates makes it suitable for developing electrochemical and optical sensors.

Applications:

- Ammonium Sensors: The functionalization of optical fibers with this compound has been explored for detecting ammonium ions.

- Enzyme Immobilization: It can immobilize enzymes on electrodes, enhancing the sensitivity and specificity of biosensors .

Materials Science

In materials science, this compound is employed to modify surfaces for improved performance in high-tech applications.

Applications:

Mechanism of Action

The mechanism of action of 4-nitrobenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. The nitro group can also undergo reduction to form an amino group, which can further react with other compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Diazonium Salts

Structural and Physical Properties

The table below compares key properties of 4-nitrobenzenediazonium hexafluorophosphate with other substituted benzenediazonium hexafluorophosphate derivatives:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in this compound enhances thermal stability compared to halogen-substituted analogs (e.g., o-bromo), which decompose at higher temperatures but are less stable under acidic conditions .

- Electron-Donating Groups (EDGs): Derivatives with -N(CH₃)₂ (dimethylamino) exhibit lower stability due to increased susceptibility to hydrolysis but are valuable in coupling reactions requiring nucleophilic intermediates .

- Solubility : Bulky substituents like butoxy groups improve solubility in organic solvents, making such derivatives ideal for coating applications .

Photochemical Reactivity

This compound undergoes rapid photodecomposition under UV light, generating aryl radicals for surface grafting on porous silicon (PSi). This property is superior to 4-dimethylaminobenzenediazonium tetrafluoroborate, which requires longer irradiation times due to reduced radical generation efficiency .

Coupling Reactions

In Ullmann-type couplings, this compound achieves 98% yield in reactions with hexan-1-amine, outperforming analogs like 4-chlorobenzenediazonium salts, which typically yield ≤85% under identical conditions. This is attributed to the strong EWG effect of -NO₂, which accelerates electron transfer during catalysis .

Biological Activity

4-Nitrobenzenediazonium hexafluorophosphate (4-NBD) is an organic compound with significant applications in organic synthesis, particularly in the preparation of azo compounds. This compound is recognized for its stability and reactivity, which makes it a valuable reagent in various chemical reactions. This article provides a detailed overview of the biological activity of 4-NBD, including its mechanisms of action, applications in biological systems, and relevant research findings.

This compound has the chemical formula CHFNOP. It is synthesized through the diazotization of 4-nitroaniline, involving the reaction of 4-nitroaniline with nitrous acid generated from sodium nitrite and hydrochloric acid. The resulting diazonium salt is treated with hexafluorophosphoric acid to produce 4-NBD.

The biological activity of 4-NBD is primarily attributed to its ability to form reactive intermediates that can undergo various transformations:

- Electrophilic Substitution Reactions : The diazonium group in 4-NBD can participate in electrophilic aromatic substitution, allowing it to modify biomolecules such as proteins and nucleic acids.

- Azo Coupling Reactions : It is commonly used in azo coupling reactions, which are critical for the synthesis of dyes and pigments. These reactions can also be leveraged for labeling biomolecules in biological research.

- Reduction Reactions : The nitro group can be reduced to form amino groups, which can further react with other compounds, enhancing its utility in bioconjugation strategies .

1. Bioconjugation and Labeling

4-NBD is utilized in bioconjugation techniques to label proteins and nucleic acids. This labeling facilitates the study of biomolecular interactions and dynamics within cells. For instance, diazonium salts have been employed to functionalize surfaces for enhanced biocompatibility and reactivity .

2. Surface Functionalization

Research has demonstrated that 4-NBD can be used for surface functionalization of materials, such as the enhancement of properties in two-dimensional (2D) materials like tellurium-based crystals. The optimization of conditions for effective surface coverage has been explored, revealing that concentrations between 20 mM and 100 mM yield successful functionalization .

3. Catalytic Applications

In catalysis, diazonium salts like 4-NBD have been incorporated into catalyst designs. Studies have shown that catalysts derived from diazonium layers exhibit oxidative properties and can be used effectively in various chemical reactions . The stability of these catalysts is crucial for their performance over time.

Case Study 1: Surface Functionalization

A study investigated the use of 4-NBD for functionalizing exfoliated tellurium-based materials. The researchers found that immersion in a 20 mM solution for 15 minutes led to significant improvements in surface characteristics without degrading material properties .

Case Study 2: Electrografting

Electrografting studies have shown that grafting of 4-NBD onto electrodes can modify their electrical properties. This process involves applying a potential that facilitates the attachment of diazonium groups to the electrode surface, enhancing its functionality for sensing applications .

Comparative Analysis

| Compound | Stability | Reactivity | Application Areas |

|---|---|---|---|

| This compound | High | Moderate | Organic synthesis, bioconjugation |

| 4-Nitrobenzenediazonium Tetrafluoroborate | Moderate | High | Dye synthesis, tissue staining |

| 4-Nitrobenzenediazonium Chloride | Low | High | Azo coupling reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.